4-methyl-2-phenyl-1H-benzimidazol-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

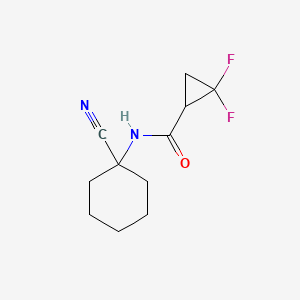

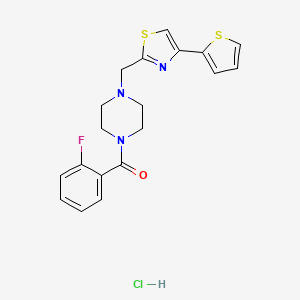

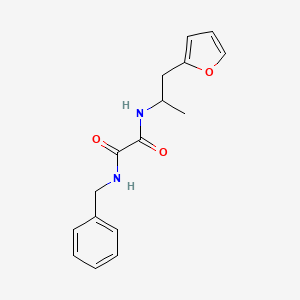

4-methyl-2-phenyl-1H-benzimidazol-6-amine is a chemical compound with the molecular formula C14H13N3 and a molecular weight of 223.28 . It is used for proteomics research .

Synthesis Analysis

Benzimidazole derivatives, such as 4-methyl-2-phenyl-1H-benzimidazol-6-amine, can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions . The structure of the obtained compounds can be identified by FTIR, NMR, and HRMS .Molecular Structure Analysis

The molecular structure of 4-methyl-2-phenyl-1H-benzimidazol-6-amine consists of a benzimidazole core, which is a fused ring structure of benzene and imidazole . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) or electron-withdrawing groups (–NO 2, –CF 3) on the phenyl group at the 2-position of the benzimidazole ring can influence its biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-methyl-2-phenyl-1H-benzimidazol-6-amine include a molecular weight of 223.28 and a molecular formula of C14H13N3 . More specific properties such as melting point, boiling point, and density were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Pharmacological Activities

Benzimidazole derivatives, including “4-methyl-2-phenyl-1H-benzimidazol-6-amine”, have significant importance as chemotherapeutic agents in diverse clinical conditions . They have been synthesized in large quantities over the last decades due to their isostructural pharmacophore of naturally occurring active biomolecules . These compounds have shown excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .

Antimicrobial Activity

Benzimidazole derivatives have been reported for their potent antimicrobial action against various organisms . For instance, 2-substituted benzimidazole derivatives have shown antibacterial action against S. aureus, Staphylococcus epidermidis, K. pneumoniae and E. coli and antifungal activity against C. albicans and A. niger .

Anticancer Activity

Benzimidazole analogs have been found to be potent inhibitors of various enzymes involved in cancer progression . They have been used as anticancer agents, showing promising results in inhibiting the growth of cancer cells .

Antiviral Activity

Benzimidazole derivatives have also been studied for their antiviral activities . They have shown potential in inhibiting the replication of various viruses, contributing to the development of new antiviral drugs .

Antidiabetic Activity

Benzimidazole derivatives have shown potential as antidiabetic agents . They have been found to be potent inhibitors of enzymes involved in diabetes, contributing to the control of blood glucose levels .

Antiparasitic Activity

Benzimidazole derivatives have been used as antiparasitic agents . They have shown effectiveness in inhibiting the growth of various parasites, contributing to the treatment of parasitic infections .

Other Therapeutic Uses

Apart from the above-mentioned applications, benzimidazole derivatives have also been used in the treatment of various other conditions. They have been used as analgesics, antihistamines, and also in neurological, endocrinological, and ophthalmological drugs .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions of 4-methyl-2-phenyl-1H-benzimidazol-6-amine could involve further exploration of its potential applications in proteomics research . Additionally, the synthesis and pharmacological properties of benzimidazole derivatives are a main focus for many laboratories worldwide, suggesting potential future developments in this area .

Eigenschaften

IUPAC Name |

7-methyl-2-phenyl-3H-benzimidazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-9-7-11(15)8-12-13(9)17-14(16-12)10-5-3-2-4-6-10/h2-8H,15H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYANUMFPPNVWHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-2-phenyl-1H-benzimidazol-6-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2837676.png)

![2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(2-pyridylmethyl)acetamide](/img/structure/B2837687.png)

![tert-butyl N-[(6-amino-1H-benzimidazol-2-yl)methyl]carbamate](/img/structure/B2837692.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2837695.png)

![1-[(2-Fluorophenyl)carbonyl]piperazine hydrochloride](/img/no-structure.png)